5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 5th position, a carboxylic acid group at the 1st position, and a dihydrobenzopyran ring structure. Benzopyrans are widely studied due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of phenolic compounds with β-ketoesters, followed by cyclization and subsequent functional group modifications. For instance, the reaction of a phenol derivative with ethyl acetoacetate in the presence of a base can yield the desired benzopyran structure. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-oxo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, while reduction of the carboxylic acid group can produce 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-methanol.
Scientific Research Applications
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, contributing to its antioxidant properties. The carboxylic acid group can interact with enzymes and receptors, modulating their activity. Additionally, the benzopyran ring structure can intercalate with DNA, potentially affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A benzopyran derivative with a lactone ring, known for its anticoagulant properties.
Flavonoids: A class of polyphenolic compounds with a similar benzopyran structure, widely studied for their antioxidant and anti-inflammatory activities.
Chromones: Compounds with a benzopyranone structure, known for their diverse biological activities.
Uniqueness
5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to its specific functional groups and the resulting biological activities. The presence of both hydroxyl and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and therapeutic applications .
Properties
CAS No. |
2680535-95-7 |
---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.